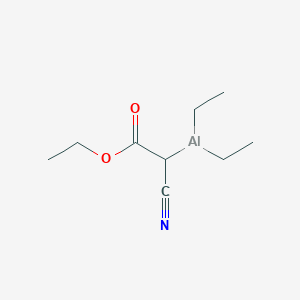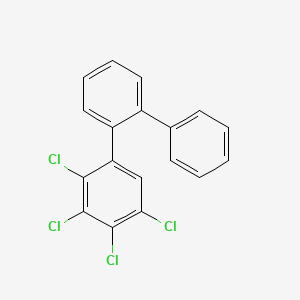
Tetrachloroterphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrachloroterphenyl is an organochlorine compound consisting of a terphenyl backbone with four chlorine atoms attached This compound is part of the broader class of polychlorinated terphenyls, which are known for their stability and resistance to degradation
準備方法
Synthetic Routes and Reaction Conditions: Tetrachloroterphenyl can be synthesized through several methods, including the chlorination of terphenyl. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective chlorination of the terphenyl backbone.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chlorination reactors. The process involves the continuous feeding of terphenyl and chlorine gas into the reactor, where the reaction is catalyzed and maintained at optimal conditions. The product is then purified through distillation and crystallization to obtain high-purity this compound.
化学反応の分析
Types of Reactions: Tetrachloroterphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of chlorinated quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the dechlorination of the compound.
Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products:
Oxidation: Chlorinated quinones.
Reduction: Dechlorinated terphenyl derivatives.
Substitution: Hydroxylated or aminated terphenyls.
科学的研究の応用
Tetrachloroterphenyl has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a precursor for the synthesis of more complex organochlorine compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized as a flame retardant and plasticizer in the production of polymers and other materials.
作用機序
The mechanism of action of tetrachloroterphenyl involves its interaction with cellular membranes and proteins. The compound’s lipophilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and function. Additionally, this compound can interact with specific proteins, altering their structure and activity, which can lead to various biological effects.
類似化合物との比較
Tetrachloroterphenyl can be compared with other polychlorinated terphenyls and related compounds:
Polychlorinated Biphenyls (PCBs): Similar in structure but with two benzene rings instead of three. PCBs are known for their environmental persistence and toxicity.
Polychlorinated Naphthalenes (PCNs): Consist of naphthalene rings with chlorine substitutions. PCNs are also persistent environmental pollutants.
Polychlorinated Dibenzofurans (PCDFs): Contain a dibenzofuran backbone with chlorine atoms. PCDFs are highly toxic and are often studied for their environmental impact.
Uniqueness: this compound is unique due to its specific arrangement of chlorine atoms on the terphenyl backbone, which imparts distinct chemical and physical properties. Its stability and resistance to degradation make it valuable in various applications, but also raise concerns about its environmental persistence.
特性
CAS番号 |
106105-06-0 |
|---|---|
分子式 |
C18H10Cl4 |
分子量 |
368.1 g/mol |
IUPAC名 |
1,2,3,4-tetrachloro-5-(2-phenylphenyl)benzene |
InChI |
InChI=1S/C18H10Cl4/c19-15-10-14(16(20)18(22)17(15)21)13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-10H |
InChIキー |
VWGZORLKCHSJQO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=CC(=C(C(=C3Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[(2-chlorophenyl)methylidene]-5-phenylpent-4-ynoate](/img/structure/B14329837.png)
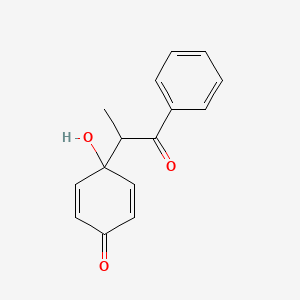



![2-Methyl-2-{[(oxiran-2-yl)methoxy]methyl}oxirane](/img/structure/B14329866.png)
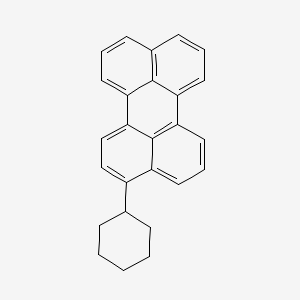
![{[(Pent-3-en-1-yl)oxy]methyl}benzene](/img/structure/B14329876.png)

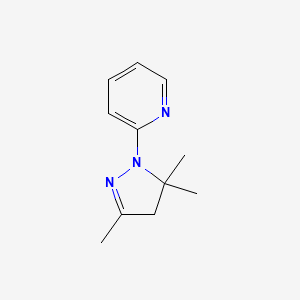
![2,4-Dibutyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one](/img/structure/B14329889.png)
![1-[4-(Morpholin-4-yl)-1-(prop-1-en-2-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14329893.png)
